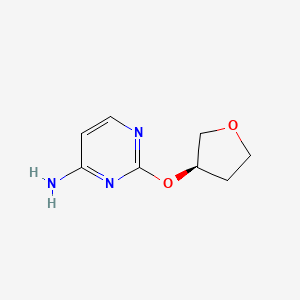

(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-[(3R)-oxolan-3-yl]oxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-7-1-3-10-8(11-7)13-6-2-4-12-5-6/h1,3,6H,2,4-5H2,(H2,9,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKKJBGTPCYPGY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1OC2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine is a pyrimidine-based compound that has garnered attention for its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a tetrahydrofuran moiety, which is believed to influence its biological activity. The synthesis typically involves reactions such as nucleophilic substitution and coupling reactions, which allow for the introduction of various substituents that can modulate its pharmacological properties.

Research indicates that this compound acts primarily through modulation of key signaling pathways involved in cell proliferation and apoptosis. Notable findings include:

- EGFR Inhibition : The compound has been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a critical pathway in many cancers. This inhibition leads to induced apoptosis in cancer cells harboring specific mutations (e.g., EGFR-Dell9/T790M/C797S) and results in cell cycle arrest at the G2/M phase .

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by reducing the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophage cells. These effects suggest its potential utility in treating inflammatory diseases .

Efficacy and Safety Profile

The efficacy of this compound has been evaluated using various assays:

These values indicate that the compound possesses a favorable potency profile against specific targets while maintaining a safety margin.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : In a study involving cancer cell lines with EGFR mutations, treatment with this compound resulted in significant tumor regression in xenograft models, suggesting its potential as a targeted therapy for resistant forms of lung cancer .

- Inflammatory Disorders : Another study focused on inflammatory bowel disease models showed that the compound significantly reduced inflammation markers and improved clinical scores, indicating its potential as a therapeutic agent for chronic inflammatory conditions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine has been explored in various studies. For instance, researchers have focused on the crystal structure and theoretical studies of related pyrimidine compounds. These studies emphasize the importance of understanding molecular structures to develop new chemotherapeutic agents and materials with specific functionalities.

Enzyme Inhibition and Therapeutic Potential

Research has shown that derivatives of pyrimidine, including this compound, exhibit promising enzyme inhibition properties . A study evaluated the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against specific enzymes, suggesting their potential use in treating diseases associated with enzyme dysregulation.

Antimicrobial and Antifungal Applications

The compound has also been investigated for its antimicrobial activity . A study on pyrimidine-linked pyrazole heterocycles synthesized via microwave irradiation demonstrated their effectiveness as new antimicrobial agents. This highlights the importance of heterocyclic chemistry in designing compounds with targeted biological activities.

Advanced Materials and Chemical Analysis

The rational design of pyrimidine derivatives has been applied to develop new herbicides. Specifically, research on pyrimidinylthiobenzoates incorporated molecular docking and density functional theory calculations to optimize bioactive conformations. This approach showcases the versatility of pyrimidine derivatives in agricultural applications.

Case Study 1: Synthesis and Characterization

A comprehensive study focused on the synthesis of a pyrimidine derivative similar to this compound. The researchers utilized advanced crystallography techniques to elucidate the compound's structure, revealing insights into its reactivity and potential applications in drug design.

Case Study 2: Enzyme Inhibition

Another significant study evaluated a series of pyrimidine derivatives for their ability to inhibit specific enzymes linked to cancer progression. The results indicated that certain modifications to the pyrimidine structure could enhance inhibitory potency, paving the way for novel therapeutic agents.

Summary Table of Applications

| Application Area | Description | Relevant Studies |

|---|---|---|

| Synthesis & Characterization | Understanding molecular structures for drug development | Murugavel et al., 2014 |

| Enzyme Inhibition | Potential therapeutic uses in treating diseases related to enzyme dysregulation | Aydin et al., 2021 |

| Antimicrobial Activity | Development of new antimicrobial agents through heterocyclic chemistry | Deohate & Palaspagar, 2020 |

| Advanced Materials | Design of herbicides using molecular docking and computational methods | He et al., 2007 |

Comparison with Similar Compounds

Structural Features and Stereochemistry

Key Compounds Analyzed :

(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

- Core Structure : Pyrazole fused with a pyrimidine ring.

- Substituents : Methylsulfanyl (C-S) at pyrimidine C2, THF-3-yl at pyrazole N1.

- Configuration : R-configuration at THF confirmed via Flack parameter (0.05(8)) .

- Molecular Weight : 277.35 g/mol.

9-(Tetrahydrofuran-2-yl)-9H-purin-6-amine (QM-6520)

- Core Structure : Purine (fused pyrimidine-imidazole).

- Substituents : THF-2-yl at purine C7.

- Molecular Weight : 235.27 g/mol.

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (QA-0915)

- Core Structure : Thiadiazole (5-membered ring with N and S).

- Substituents : THF-2-yl at thiadiazole C5.

- Molecular Weight : 187.24 g/mol.

Structural Comparison Table :

| Compound | Core Structure | Substituents | Configuration | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | Pyrimidine | 2-(THF-3-yloxy), 4-amine | R | Ether, amine |

| (R)-4-[2-(MeS)pyrimidinyl... | Pyrazole | 4-pyrimidinyl, THF-3-yl, 5-amine | R | Thioether, amine |

| QM-6520 | Purine | 9-THF-2-yl, 6-amine | - | Ether, amine |

| QA-0915 | Thiadiazole | 5-THF-2-yl, 2-amine | - | Thiadiazole, amine |

Physicochemical and Crystallographic Properties

- Target Compound : Predicted LogP ≈ 1.2 , moderate solubility due to amine and ether groups.

- (R)-4-[2-(MeS)pyrimidinyl... :

Property Comparison Table :

| Compound | Molecular Weight (g/mol) | Predicted LogP | H-Bond Donors/Acceptors |

|---|---|---|---|

| Target Compound | 181.19 | 1.2 | 2 donors, 4 acceptors |

| (R)-4-[2-(MeS)pyrimidinyl... | 277.35 | 2.5 | 2 donors, 5 acceptors |

| QM-6520 | 235.27 | 0.8 | 3 donors, 5 acceptors |

| QA-0915 | 187.24 | 1.5 | 2 donors, 3 acceptors |

Preparation Methods

Nucleophilic Substitution Approach

One common method involves the displacement of a halogen (e.g., chlorine) at the 2-position of a pyrimidin-4-amine derivative by the (R)-tetrahydrofuran-3-ol nucleophile under basic conditions.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or 1,4-dioxane, with a base like cesium carbonate or potassium carbonate to deprotonate the tetrahydrofuran-3-ol and facilitate nucleophilic attack.

Temperature and Time: Elevated temperatures (60–100°C) and reaction times ranging from several hours to overnight are common to ensure complete substitution.

Catalysts: In some cases, palladium-based catalysts and phosphine ligands are employed to promote coupling reactions, especially when using aryl halides or pseudohalides.

Palladium-Catalyzed Coupling

A more advanced method uses palladium-catalyzed etherification, where a halogenated pyrimidine is coupled with the (R)-tetrahydrofuran-3-ol in the presence of a palladium catalyst and a suitable ligand.

Catalyst System: For example, a complex such as (2-(di-tert-butylphosphino)-3-methoxy-6-methyl-2',4',6'-triisopropyl-1,1'-biphenyl)palladium(II) and a base like cesium carbonate under nitrogen atmosphere.

Microwave Assistance: Microwave irradiation at 100°C for about 1 hour has been reported to enhance reaction rates and yields.

Yield: Yields can vary; for instance, a reported yield of 19.4% was obtained in a similar palladium-catalyzed etherification step.

Crystallization: The product can be crystallized to achieve high purity. Crystalline forms are characterized by X-ray powder diffraction (XRPD), showing characteristic peaks (e.g., at 14.69°, 18.84°, 19.16°, 19.50°, 20.36°, and 25.21° 2θ using CuKα1 radiation).

Impurity Removal: The preparation methods are optimized to minimize impurities, including those structurally related to the starting materials or side products, ensuring high purity suitable for research or pharmaceutical applications.

| Step | Reaction Type | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation of pyrimidine | Pyrimidin-4-amine + bromine in glacial acetic acid | 0°C to RT | 3 hours | ~66 | Formation of 3-bromo-pyrimidine |

| 2 | Nucleophilic substitution | (R)-tetrahydrofuran-3-ol, base (Cs2CO3), DMF or dioxane | 60–100°C | Several h | 19–80 | Palladium-catalyzed or direct SN2 |

| 3 | Purification | Column chromatography, recrystallization | Ambient | - | - | Achieves high purity and crystallinity |

The use of palladium catalysis with bulky phosphine ligands enhances the coupling efficiency between the pyrimidine and tetrahydrofuran moieties.

Microwave-assisted synthesis reduces reaction times substantially while maintaining or improving yields.

Careful control of reaction pH and temperature is critical to minimize side reactions and degradation.

Crystalline forms obtained via optimized methods show consistent and reproducible XRPD patterns, confirming batch-to-batch consistency.

The preparation of (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine relies on well-established nucleophilic substitution and palladium-catalyzed coupling techniques. The choice of method depends on the availability of starting materials and desired scale. Advances such as microwave-assisted synthesis and optimized catalysts improve efficiency and yield. Purification through crystallization and chromatographic techniques ensures high purity, essential for further biological evaluation and pharmaceutical development.

Q & A

Q. How can discrepancies in biological activity data be reconciled?

- Advanced Method : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) and validate via orthogonal assays (e.g., SPR, ITC). used molecular docking to rationalize SAR variations in cholinesterase inhibitors .

VI. Computational and Modeling Approaches

Q. What computational tools predict the compound’s binding mode?

- Advanced Method : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (e.g., PDB 4EW). superimposed ligand poses to identify critical binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.